4-(o-Tolylazo)-m-toluidine

描述

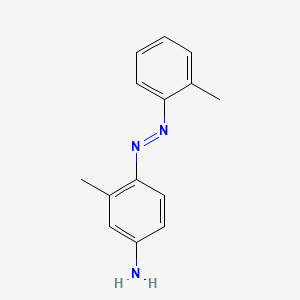

Structure

3D Structure

属性

IUPAC Name |

3-methyl-4-[(2-methylphenyl)diazenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-5-3-4-6-13(10)16-17-14-8-7-12(15)9-11(14)2/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDUERRSHIDEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001039076 | |

| Record name | Benzenamine, 3-methyl-4-[2-(2-methylphenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001039076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5014-86-8 | |

| Record name | 3-Methyl-4-[2-(2-methylphenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5014-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(o-Tolylazo)-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005014868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-methyl-4-[2-(2-methylphenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001039076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(o-tolylazo)-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Elucidation of Reaction Pathways for 4 O Tolylazo M Toluidine and Analogues

Classical Diazotization and Azo Coupling Reactions for Targeted Synthesis

The primary and most established method for synthesizing 4-(o-Tolylazo)-m-toluidine is the sequential process of diazotization followed by azo coupling. This technique is a cornerstone of azo dye chemistry. dtic.millearncbse.in The synthesis begins with the diazotization of an aromatic primary amine, in this case, o-toluidine (B26562). This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.com

The reaction is highly temperature-sensitive and must be conducted under cold conditions, usually between 0-5°C, to prevent the decomposition of the resulting diazonium salt. dtic.milbyjus.com Maintaining an excess of the mineral acid is crucial to ensure the complete protonation of the amine and to stabilize the diazonium salt formed. dtic.mil

Table 1: Key Parameters in Classical Diazotization

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Temperature | 0-5°C | Stabilizes the diazonium salt, preventing decomposition to phenol. byjus.com |

| Acid | Excess mineral acid (e.g., HCl) | Ensures complete amine protonation and stabilizes the diazonium salt. dtic.mil |

| Nitrite Source | Aqueous Sodium Nitrite (NaNO₂) | Reacts with the acid to form nitrous acid in situ. byjus.com |

| Quenching Agent | Urea or Sulfamic Acid | Destroys any excess nitrous acid post-reaction to prevent side reactions. dtic.mil |

Once the diazonium salt of o-toluidine is prepared, it undergoes an electrophilic aromatic substitution reaction, known as azo coupling, with a suitable coupling component. byjus.com For the synthesis of the target compound, this component is m-toluidine (B57737). The coupling reaction is pH-dependent; with aromatic amines as the coupling partner, the reaction is carried out in a weakly acidic medium. learncbse.in The diazonium ion acts as an electrophile and attacks the electron-rich aromatic ring of m-toluidine. The amino group of m-toluidine is a powerful activating group, directing the substitution to the para-position relative to itself, yielding the final product, this compound. learncbse.in If the para position is occupied, the coupling may occur at an ortho position. learncbse.in

Investigations into Green Chemistry Approaches for Synthesis

In response to the environmental impact of traditional chemical processes, which often use harsh acids and solvents, green chemistry approaches for azo dye synthesis have been explored. icrc.ac.ir One notable development is the use of solid-state synthesis by grinding. This method avoids the use of strong inorganic acids and toxic solvents. icrc.ac.ir

A reported "green" procedure involves the grinding of four solid components: an aniline (B41778) derivative, sodium nitrite, an electron-donating coupling agent, and p-toluenesulfonic acid (p-TsA) as a solid acidic catalyst. icrc.ac.ir The reaction is performed at a low temperature (0°C), and by mechanically grinding the components together, it yields the desired azo dye. This solvent-free approach significantly reduces environmental pollution and aligns with the principles of green chemistry. icrc.ac.ir The yields for this method are reported to be good, ranging from 50-80%, and are influenced by the electron-donating strength of the coupling agent. icrc.ac.ir

Table 2: Comparison of Classical vs. Green Synthesis Methods

| Feature | Classical Method | Green Grinding Method |

|---|---|---|

| Solvent | Aqueous mineral acid | None (solid-state) |

| Acid | Strong inorganic acids (HCl) | Solid organic acid (p-TsA) |

| Byproducts | Acidic wastewater, inorganic salts | Reduced waste stream |

| Conditions | Solution-based, 0-5°C | Grinding, 0°C |

Mechanistic Studies of Azo Bond Formation and Functionalization Reactions

Diazotization: The reaction begins with the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated, leading to the formation of the nitrosonium ion (NO⁺), a potent electrophile. The primary aromatic amine (o-toluidine) acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the aryldiazonium cation ([Ar-N≡N]⁺). byjus.com

Azo Coupling: This stage is an electrophilic aromatic substitution reaction. byjus.com The aryldiazonium ion generated from o-toluidine serves as the electrophile. It attacks the electron-rich ring of the coupling component, m-toluidine. The reaction proceeds via the formation of a sigma complex (or Wheland intermediate), followed by the loss of a proton to restore the aromaticity of the ring, thus forming the stable azo compound. learncbse.in The reaction with an amine like m-toluidine is typically conducted in a weakly acidic solution to ensure there is a sufficient concentration of the free amine to act as the coupling component, as strong acidity would lead to the protonation of the amino group, deactivating the ring towards electrophilic attack. learncbse.inbyjus.com

Stereochemical Control in Synthesis and Product Selectivity Studies

The azo group (–N=N–) can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). In most synthetic preparations of aromatic azo compounds like this compound, the (E)-isomer is the thermodynamically more stable and predominantly formed product due to reduced steric hindrance between the two aryl groups. nih.gov The planar nature of the aromatic rings connected by the azo linkage is a key structural feature.

Product selectivity is primarily governed by the electronic and steric effects of the substituents on both the diazonium salt and the coupling component. In the synthesis of this compound, the powerful activating and ortho, para-directing effect of the amino group on the m-toluidine ring strongly favors coupling at the C4 position (para to the -NH₂ group). The methyl group at the C3 position further influences the regioselectivity. The reaction conditions, particularly pH, are critical for selectivity, as they control the reactivity of both the diazonium ion and the coupling partner. learncbse.in

Derivatization Strategies for Tailored Molecular Structures

The basic structure of this compound can be modified to create analogues with tailored properties. Derivatization strategies often involve introducing various functional groups onto one or both of the aromatic rings, either by using substituted starting materials or by post-synthesis modification.

One approach involves reacting a precursor molecule containing a reactive site with different diazonium salts or coupling components. For example, new azo compounds have been synthesized by first preparing maleimide (B117702) derivatives, such as N-(4-hydroxyphenyl)maleimide or N-(4-methylphenyl)maleimide. mdpi.com These intermediates are then coupled with various aromatic amines, including aniline, p-aminophenol, and p-toluidine, to generate a library of novel azo compounds with potentially different colors, solubilities, and thermal stabilities. mdpi.com This strategy allows for the systematic alteration of the molecular structure to fine-tune its properties for specific applications.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-m-Tolylazo-m-toluidine |

| o-toluidine |

| m-toluidine |

| p-toluidine |

| Nitrous acid |

| Sodium nitrite |

| Hydrochloric acid |

| Urea |

| Sulfamic acid |

| Phenol |

| p-toluenesulfonic acid (p-TsA) |

| Aniline |

| N-(4-hydroxyphenyl)maleimide |

| N-(4-methylphenyl)maleimide |

| p-aminophenol |

Advanced Spectroscopic Characterization for Molecular Architecture and Electronic Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the specific arrangement of atoms in 4-(o-Tolylazo)-m-toluidine. auremn.org.brdiva-portal.org By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, a definitive structural confirmation can be achieved.

¹H NMR spectroscopy would reveal distinct signals for the aromatic protons on both toluene (B28343) rings, the protons of the two methyl (-CH₃) groups, and the protons of the amine (-NH₂) group. The integration of these signals would correspond to the number of protons in each chemical environment. The aromatic region would show a complex pattern of multiplets due to spin-spin coupling between adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. asianpubs.org Unique resonances would be observed for each carbon atom in the molecule, including the methyl carbons, the aromatic carbons, and the carbons bonded to the nitrogen atoms. The chemical shifts are sensitive to the electronic environment, offering further proof of the substitution pattern.

Dynamic NMR (D-NMR) studies at variable temperatures can provide insights into the conformational dynamics of the molecule. unibas.it Restricted rotation may occur around the N=N double bond and the C-N single bonds connecting the azo group to the aromatic rings. By monitoring changes in the NMR line shape with temperature, the energy barriers for these rotational processes can be determined. asianpubs.orgunibas.it This analysis helps to characterize the different conformers present at equilibrium and the kinetics of their interconversion.

| Proton/Carbon | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) | Notes |

| Ar-H (both rings) | 6.5 - 8.0 (multiplets) | 110 - 155 | The specific chemical shifts and coupling patterns depend on the substitution and electronic effects of the azo and amine groups. |

| -NH₂ | 3.5 - 5.0 (broad singlet) | - | Position is variable and depends on solvent, concentration, and temperature. Can exchange with D₂O. |

| o-Tolyl -CH₃ | ~2.4 (singlet) | ~17 | |

| m-Toluidine (B57737) -CH₃ | ~2.3 (singlet) | ~21 | |

| Aromatic C-N (Azo) | - | 145 - 155 | Deshielded due to attachment to the electronegative azo group. |

| Aromatic C-N (Amine) | - | 140 - 150 | Deshielded due to the amine group. |

Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table is generated based on typical chemical shift values for related structures like o-toluidine (B26562) and m-toluidine. chemicalbook.comsigmaaldrich.comchemicalbook.com

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to identify the functional groups and analyze the bonding within the this compound molecule. thermofisher.comresearchgate.net These two methods are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. covalentmetrology.com

The FT-IR spectrum would show characteristic absorption bands corresponding to the various molecular vibrations. Key expected frequencies include:

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

N=N stretching: The azo group stretch is often weak in the IR spectrum but can be expected in the 1400-1450 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

N-H bending: The scissoring vibration of the primary amine typically appears around 1600 cm⁻¹.

Raman spectroscopy is particularly useful for identifying the N=N stretching vibration, which is often more intense in the Raman spectrum than in the IR spectrum due to the non-polar nature of the bond. thermofisher.com Together, the two techniques provide a comprehensive vibrational fingerprint of the molecule. researchgate.netnih.gov

| Vibrational Mode | Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Weak |

| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 | Strong |

| C-H Stretch (Aliphatic) | Methyl | 2850 - 2960 | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 (multiple bands) | Strong |

| N=N Stretch | Azo | 1400 - 1450 (often weak) | Strong |

Table 3.2.1: Characteristic FT-IR and Raman Vibrational Frequencies for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence) for Characterization of Electronic Transitions and Excited States

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com For an azo dye like this compound, the spectrum is characterized by electronic transitions within its extended π-conjugated system.

Two main types of transitions are expected:

π → π transitions:* These are high-intensity absorptions, typically occurring in the UV region (200-400 nm), arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and azo bridge.

n → π transitions:* These are lower-intensity absorptions occurring at longer wavelengths, often in the visible region (>400 nm). They involve the promotion of a non-bonding electron from one of the nitrogen atoms of the azo group to a π* antibonding orbital. This transition is responsible for the characteristic color of azo compounds.

The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. biocompare.com While many azo compounds are known to be fluorescence quenchers, studying the emission properties of this compound can provide information about the geometry and lifetime of its excited states. The fluorescence intensity and wavelength can be affected by the binding of the molecule to other substances, such as proteins. nih.gov

| Transition Type | Wavelength Range (λₘₐₓ) | Molar Absorptivity (ε) | Description |

| π → π | ~250-380 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) | Intense absorption from the conjugated aromatic-azo system. ufg.br |

| n → π | ~400-500 nm | Low ( < 1,000 L mol⁻¹ cm⁻¹) | Weaker absorption from the azo group's non-bonding electrons, responsible for the visible color. ufg.br |

Table 3.3.1: Expected Electronic Absorption Data for this compound.

Mass Spectrometry (e.g., LC-MS, FAB-Mass) for Exact Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of compounds in a mixture. nih.gov For pure this compound, high-resolution mass spectrometry can determine its exact molecular mass with high accuracy, confirming its elemental formula (C₁₄H₁₅N₃).

Soft ionization techniques, such as electrospray ionization (ESI), typically produce a protonated molecular ion [M+H]⁺. acdlabs.com The analysis of the fragmentation pattern produced by tandem mass spectrometry (MS/MS) provides valuable structural information. libretexts.org For this compound, the most characteristic fragmentation would be the cleavage of the azo bond, which is the weakest linkage in the ion. This would lead to the formation of distinct fragment ions corresponding to the two constituent toluidine parts of the molecule.

| m/z (mass-to-charge ratio) | Ion Formula | Identity/Origin |

| 226.13 | [C₁₄H₁₆N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 120.08 | [C₇H₁₀N]⁺ | Fragment from cleavage of N=N bond (m-toluidine part + H) |

| 106.07 | [C₇H₈N]⁺ | Fragment from cleavage of N=N bond (o-toluidine part) |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from loss of N₂H or NH₂ from fragments |

Table 3.4.1: Expected Mass Spectrometry Fragments for this compound.

X-ray Diffraction Studies for Solid-State Structural Determination and Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. scirp.org This technique can provide unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and configuration.

For this compound, an X-ray crystal structure would definitively establish:

The planarity or non-planarity of the molecule.

The dihedral angle between the two aromatic rings.

The geometry of the azo bridge (e.g., trans or cis, with trans being far more common).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the crystal packing.

While no specific crystal structure for this exact compound is available in the searched literature, related structures have been characterized, suggesting that such analysis is feasible if suitable crystals can be grown. scirp.org

| Crystallographic Parameter | Hypothetical Data | Information Provided |

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁/n | The symmetry elements within the unit cell. |

| a, b, c (Å) | e.g., 12.5, 21.7, 25.3 | The dimensions of the unit cell. |

| α, β, γ (°) | e.g., 90, 102.4, 90 | The angles of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Table 3.5.1: Hypothetical Crystallographic Data for this compound. This data is illustrative, based on a similar compound. scirp.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Species and Paramagnetic Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. bhu.ac.in As a stable, closed-shell molecule, this compound is diamagnetic and therefore ESR-silent. georgetown.edu

However, ESR spectroscopy would be a critical tool for studying any paramagnetic species derived from this compound. researchgate.net For instance, if the molecule undergoes a one-electron oxidation or reduction, it would form a radical cation or radical anion, respectively. These radical species would be detectable by ESR. The resulting spectrum, characterized by its g-factor and hyperfine splitting pattern, would provide detailed information about the distribution of the unpaired electron's spin density across the molecule, helping to identify the site of the redox process and the structure of the resulting radical. illinois.eduslideshare.net

Computational Chemistry and Theoretical Investigations of 4 O Tolylazo M Toluidine

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. epfl.ch It is frequently employed for geometry optimizations to predict the most stable conformation of a molecule. google.com For aromatic amines like 4-(o-Tolylazo)-m-toluidine, methods such as the semi-empirical AM1 method can be used for more precise geometry optimization. mdpi.com

The structural formula and other identifiers for this compound are provided in the table below.

| Identifier | Value |

| IUPAC Name | 2-methyl-4-[(2-methylphenyl)diazenyl]aniline |

| CAS Number | 5014-86-8 |

| Molecular Formula | C₁₄H₁₅N₃ |

| Molecular Weight | 225.29 g/mol |

| SMILES | CC1=CC(=C(C=C1)N)N=NC2=CC=CC=C2C |

| InChI | InChI=1S/C14H15N3/c1-10-6-5-9-13(11(2)7-10)16-17-12-4-3-8-14(15)12/h3-9H,15H2,1-2H3 |

This data is compiled from multiple sources.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, which is particularly useful for predicting optical absorption and emission spectra. rsc.orgarxiv.org The accuracy of TD-DFT calculations can be sensitive to the choice of the exchange-correlation functional. arxiv.org

For azo compounds, TD-DFT can be used to study the π → π* and n → π* electronic transitions. The π → π* transition in azobenzene (B91143) derivatives is primarily localized to the azo bond, but its energy is sensitive to the functional groups attached to the phenyl rings. acs.org Electron-donating groups, such as the methyl and amino groups in this compound, can influence the excitation energies. acs.org TD-DFT calculations can predict the UV-visible absorption spectra of such compounds, providing insights into their color and photochromic properties. scispace.comresearchgate.net While TD-DFT is a powerful tool, it can have limitations, especially for charge-transfer excited states where it may underestimate excitation energies. aps.org

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can explore the conformational space of a molecule and investigate the effects of the solvent on its structure and dynamics. nih.gov

For a molecule like this compound, MD simulations can reveal how the molecule behaves in different solvent environments. For instance, in the synthesis of related azo compounds, polar solvents can stabilize zwitterionic intermediates, which may affect the regioselectivity of the reaction. In the context of supercooled liquids, MD simulations of m-toluidine (B57737) have shown that hydrogen bonding and molecular shape play a crucial role in the dynamics of the system. unifi.it Such simulations could provide insights into the intermolecular interactions of this compound in condensed phases.

Quantum Chemical Calculations of Charge Transfer, Molecular Orbitals, and Polarizability

Quantum chemical calculations provide detailed information about the electronic properties of molecules, including charge transfer, molecular orbitals, and polarizability. The distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity.

In this compound, the amino group acts as an electron-donating group, while the azo group can act as an electron-accepting group. This can lead to intramolecular charge transfer characteristics. The polarizability of a molecule, which describes how easily its electron cloud can be distorted by an electric field, can also be calculated. For azobenzene derivatives, the polarizability is influenced by the substituents on the phenyl rings. acs.org

The table below summarizes some predicted electronic properties for related azo compounds, which can provide a qualitative understanding for this compound.

| Property | Description | Relevance to this compound |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with higher reactivity and can influence the color of the compound. |

| Charge Transfer | The movement of electronic charge from one part of a molecule to another upon excitation. | The presence of donor (amino, methyl) and acceptor (azo) groups suggests potential for intramolecular charge transfer. |

| Polarizability | A measure of how easily the electron cloud of a molecule can be distorted by an electric field. | Influenced by the substituents and affects intermolecular interactions and optical properties. |

This table is a generalized representation based on principles of quantum chemistry applied to azo dyes.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can be used to elucidate reaction mechanisms by identifying intermediates and transition states. sumitomo-chem.co.jpscielo.br A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. wikipedia.org Understanding the structure and energy of the transition state is crucial for predicting reaction rates and outcomes. ims.ac.jp

For the synthesis of azo compounds like this compound, which typically involves a diazo coupling reaction, theoretical calculations can model the reaction pathway. This involves the diazotization of an aromatic amine followed by coupling with another amine. The reaction is sensitive to pH, with optimal coupling often occurring in mildly alkaline conditions where the diazonium ion is electrophilic and the amino group of the coupling component is deprotonated. Computational models can help to understand the influence of substituents on the reaction rate and to predict the most likely reaction pathway by calculating the activation energies for different possible routes. sumitomo-chem.co.jp

Photophysical Properties and Their Mechanistic Understanding in 4 O Tolylazo M Toluidine Systems

Investigations into Photoisomerization Mechanisms (cis-trans Isomerism)

The hallmark of azobenzene (B91143) derivatives, including 4-(o-Tolylazo)-m-toluidine, is their ability to undergo reversible photoisomerization between a thermally stable trans (E) isomer and a metastable cis (Z) isomer. nih.govmdpi.com This process involves the absorption of light, which triggers a change in the molecular geometry around the central N=N double bond. The distance between the carbon atoms at the 4 and 4' positions of the azobenzene core changes significantly, from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org

The trans isomer of azobenzene and its derivatives typically exhibits a strong π→π* absorption band in the UV region and a weaker, often symmetry-forbidden, n→π* absorption band at longer wavelengths in the visible region. wikipedia.orgunibo.it Irradiation into the π→π* band (around 320-350 nm) efficiently populates the S2 excited state and promotes isomerization to the cis form. beilstein-journals.org The reverse cis-to-trans isomerization can be induced by irradiation into the n→π* band of the cis isomer (around 400-450 nm) or by thermal relaxation. mdpi.combeilstein-journals.org

Two primary mechanisms have been proposed for the photoisomerization of azobenzenes:

Rotation: This mechanism involves a torsional or twisting motion around the N=N double bond in the excited state, similar to the isomerization of stilbene. beilstein-journals.org It is generally associated with excitation to the S2 (ππ*) state.

Inversion: This pathway proceeds through a planar transition state where one of the nitrogen atoms becomes sp-hybridized. It is typically associated with excitation to the S1 (nπ*) state. beilstein-journals.org

For many azobenzenes, the isomerization can proceed through either pathway, and the quantum yield of the process can be dependent on the excitation wavelength, indicating that different excited states may lead to different isomerization efficiencies. unige.ch The sum of the quantum yields for the forward and reverse photoisomerization is often less than unity, suggesting the presence of competing deactivation pathways. beilstein-journals.org

In the case of this compound, the presence of the amino and methyl substituents is expected to classify it as an "aminoazobenzene" type. In these molecules, the n→π* and π→π* absorption bands are often close in energy or even overlap. beilstein-journals.orgwikipedia.org The photoisomerization quantum yields for related aminoazobenzene derivatives can vary significantly depending on the specific substitution pattern and the solvent environment.

Table 1: Representative Photoisomerization Quantum Yields for Azobenzene Derivatives in n-Hexane Note: Data for the specific compound this compound is not readily available. The following table presents typical values for the parent azobenzene to illustrate the concept.

| Isomerization Process | Excitation State | Quantum Yield (Φ) |

| trans → cis | S1 (n→π) | 0.25 |

| trans → cis | S2 (π→π) | 0.12 |

| cis → trans | S1 (n→π) | 0.53 |

| cis → trans | S2 (π→π) | 0.40 |

| (Data sourced from Monti and coworkers, as cited in unibo.itunige.ch) |

Characterization of Fluorescence, Phosphorescence, and Non-Radiative Decay Pathways

Following the absorption of a photon, an excited molecule like this compound can return to the ground state through several competing pathways, which can be either radiative (involving the emission of light) or non-radiative (dissipating energy as heat).

Fluorescence is the emission of a photon from a singlet excited state (typically S1) to the singlet ground state (S0). Most simple azobenzenes are known to be very weakly fluorescent, with fluorescence quantum yields (ΦF) often in the range of 10⁻⁵ to 10⁻⁷. nih.gov This is because the photoisomerization process and other non-radiative decay channels are extremely efficient and occur on an ultrafast timescale (picoseconds), outcompeting the slower process of fluorescence. biorxiv.orgclaudiozannoni.it However, in some substituted azobenzenes, particularly those where the isomerization pathway is sterically hindered or where the electronic structure is significantly altered, fluorescence can be more significant. mdpi.com For aminoazobenzene derivatives, the fluorescence properties can be highly sensitive to the solvent environment due to factors like hydrogen bonding and solvent polarity. nih.gov

Phosphorescence , the emission of light from a triplet excited state (T1) to the singlet ground state, is generally not observed in azobenzenes at room temperature in solution. This is due to the efficient non-radiative decay of the triplet state.

Non-Radiative Decay Pathways are the dominant de-excitation channels for most azobenzenes. These include:

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S2 → S1 or S1 → S0). The S2→S1 internal conversion in azobenzenes is typically very fast. biorxiv.org The S1 → S0 internal conversion, often proceeding through a conical intersection, is a key step in the isomerization cycle and contributes significantly to the low fluorescence quantum yields. nih.gov

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S1 → T1). While ISC can occur, the subsequent triplet state dynamics are also dominated by non-radiative decay.

ΦF = kr / (kr + knr) τF = 1 / (kr + knr)

For this compound, it is expected that non-radiative decay pathways, particularly those coupled to the cis-trans isomerization, are the primary routes for de-excitation of the excited state. biorxiv.org

Table 2: Illustrative Photophysical Decay Parameters for a Typical Fluorescent Dye Note: This table provides a general example to illustrate the concepts of radiative and non-radiative rates, as specific data for this compound is not available.

| Parameter | Symbol | Typical Value |

| Fluorescence Quantum Yield | ΦF | 0.1 - 0.9 |

| Fluorescence Lifetime | τF | 1 - 10 ns |

| Radiative Decay Rate | kr | ~10⁸ s⁻¹ |

| Non-radiative Decay Rate | knr | 10⁸ - 10⁹ s⁻¹ |

| (Values are representative for common fluorescent organic dyes and do not represent this compound) |

Studies of Energy Transfer and Electron Transfer Processes

In systems where this compound is in proximity to other chromophores, energy transfer and electron transfer processes can occur, influencing its photophysical behavior.

Energy Transfer can happen through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A non-radiative, through-space dipole-dipole coupling mechanism where energy is transferred from an excited donor molecule to an acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

Dexter Energy Transfer: A short-range, electron exchange mechanism that requires orbital overlap between the donor and acceptor.

In the context of azo dyes, energy transfer has been studied in systems where an azobenzene moiety is linked to another chromophore, such as naphthalene. researchgate.net Upon excitation of the donor (naphthalene), energy can be transferred to the azobenzene acceptor, leading to quenching of the donor's fluorescence and potentially inducing isomerization of the azobenzene. researchgate.net The efficiency of this energy transfer can be modulated by switching the azobenzene between its trans and cis forms, which have different absorption spectra.

Influence of Substituents and Environment on Photophysical Behavior

The photophysical properties of this compound are highly sensitive to both its chemical structure (substituents) and its surrounding environment (e.g., solvent polarity, hydrogen bonding).

Influence of Substituents: The methyl (-CH₃) and amino (-NH₂) groups in this compound have distinct effects:

Amino Group (-NH₂): As a strong electron-donating group, the amino group in the meta position of the toluidine ring increases the electron density of the aromatic system. This generally leads to a red-shift (bathochromic shift) of the π→π* absorption band. wikipedia.org Electron-donating groups can also influence the rate of thermal cis-to-trans isomerization.

Methyl Groups (-CH₃): The methyl groups are weak electron-donating substituents. The ortho-methyl group on the tolylazo ring introduces significant steric hindrance. This steric crowding can affect the planarity of the molecule and may influence the kinetics and quantum yield of photoisomerization. bris.ac.uk Studies on other ortho-substituted azobenzenes have shown that such substitutions can impact the thermal stability of the cis isomer. bris.ac.uk

Influence of Environment (Solvent Effects): The polarity and hydrogen-bonding capability of the solvent can dramatically alter the photophysical properties of aminoazo dyes. nih.govresearchgate.net

Solvatochromism: Aminoazobenzenes typically exhibit positive solvatochromism, where the absorption maximum shifts to longer wavelengths (red-shift) as the solvent polarity increases. This is due to the stabilization of the more polar excited state relative to the ground state in polar solvents. researchgate.net

Hydrogen Bonding: In protic solvents (e.g., ethanol (B145695), water), hydrogen bonds can form between the solvent molecules and the nitrogen atoms of the azo group or the amino group. scielo.br These specific interactions can significantly affect the energy levels of the excited states, the rates of isomerization, and the efficiency of competing decay pathways. For some aminoazo dyes, hydrogen bonding can stabilize one tautomeric form (azo vs. hydrazone) over another, leading to complex spectral behavior. nih.govscielo.br

Table 3: Typical Solvatochromic Shifts for an Aminoazobenzene Dye Note: This table illustrates the general trend of solvatochromism for aminoazobenzene dyes. Specific values for this compound may vary.

| Solvent | Polarity (Dielectric Constant, ε) | Absorption Maximum (λmax) |

| n-Hexane | 1.88 | ~400 nm |

| Toluene (B28343) | 2.38 | ~405 nm |

| Chloroform | 4.81 | ~415 nm |

| Ethanol | 24.5 | ~420 nm |

| Acetonitrile (B52724) | 37.5 | ~418 nm |

| DMSO | 46.7 | ~425 nm |

| (Data is representative and based on general trends observed for aminoazobenzene dyes. nih.govresearchgate.net) |

Supramolecular Chemistry and Non Covalent Interactions Involving 4 O Tolylazo M Toluidine

Host-Guest Chemistry and Molecular Recognition Phenomena

No studies were identified that investigate 4-(o-Tolylazo)-m-toluidine as either a host or a guest molecule in a supramolecular complex. Research into its molecular recognition capabilities, binding affinities with other molecules, or the thermodynamic parameters of such interactions has not been reported.

Self-Assembly Processes into Ordered Nanostructures (e.g., fibers, nanotubes)

There is no available research describing the self-assembly of this compound into ordered nanostructures such as fibers, nanotubes, or other complex architectures. The conditions under which this molecule might self-assemble and the morphology of any potential resulting structures are unknown.

Analysis of Non-Covalent Interactions: Anion-π, π-π Stacking, and Hydrogen Bonding

The general structure of this compound suggests the possibility of several non-covalent interactions. The aromatic rings could facilitate π-π stacking, and the electron-donating amino group and the electron-withdrawing azo group create a π-system that could potentially engage in anion-π interactions. The amino group is also a clear donor for hydrogen bonding. Despite this theoretical potential, no specific crystallographic data or computational analyses have been published to confirm, characterize, or quantify these interactions for this particular molecule.

Designing Responsive Supramolecular Systems and Stimuli-Responsive Behavior

No literature was found that incorporates this compound into stimuli-responsive supramolecular systems. There is no information on whether assemblies of this molecule could respond to external stimuli such as light, pH, temperature, or the presence of specific analytes.

Coordination Chemistry and Metal Complex Formation with 4 O Tolylazo M Toluidine As Ligand

Synthesis and Characterization of Metal Chelates and Complexes

The synthesis of metal complexes with 4-(o-Tolylazo)-m-toluidine as a ligand typically involves the reaction of the azo dye with a corresponding metal salt in a suitable solvent. mdpi.commdpi.com Ethanolic solutions are commonly used, where the ligand is dissolved and a solution of the metal salt (e.g., chlorides or sulfates) is added, often in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal). mdpi.comjmchemsci.com The reaction mixture is frequently heated under reflux for several hours to ensure the completion of the reaction. mdpi.commdpi.com The resulting solid metal complexes are then isolated by filtration, washed with solvents like ethanol (B145695) and diethyl ether to remove unreacted starting materials, and dried. mdpi.com

Characterization of these newly synthesized complexes is carried out using a suite of analytical and spectroscopic techniques to confirm their formation and elucidate their properties.

Elemental Analysis (C, H, N): This technique is fundamental for determining the empirical formula of the complexes and confirming the stoichiometry of the metal-ligand interaction. researchgate.net

Molar Conductivity Measurements: These measurements are performed on solutions of the complexes (e.g., in DMF or DMSO) to determine their electrolytic nature. The results indicate whether the anions are coordinated to the metal ion or exist as counter-ions in the crystal lattice. mdpi.comresearchgate.net For instance, low conductivity values suggest non-electrolytic complexes, whereas higher values can indicate 1:1 or 1:2 electrolytes.

Magnetic Susceptibility: This measurement helps in determining the geometry of the complexes. The effective magnetic moment (μ_eff) provides information about the number of unpaired electrons in the central metal ion, which is indicative of its oxidation state and coordination environment (e.g., octahedral, tetrahedral). scholarsresearchlibrary.com

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analyses are used to study the thermal stability of the metal complexes and to ascertain the presence of coordinated or lattice water molecules. jmchemsci.comnih.gov

The physical properties and analytical data for representative metal complexes of an analogous azo ligand are summarized in the table below.

| Complex | Color | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |

|---|---|---|---|---|

| [Co(L)₂Cl₂] | Brown | 15.4 | 4.95 | Octahedral |

| [Ni(L)₂Cl₂] | Green | 12.8 | 3.12 | Octahedral |

| [Cu(L)₂Cl₂] | Dark Green | 10.5 | 1.85 | Distorted Octahedral |

| [Zn(L)₂Cl₂] | White | 14.2 | Diamagnetic | Octahedral |

Table 1. Physical and analytical data for hypothetical metal complexes with L = this compound. Data is illustrative based on typical findings for similar azo dye complexes.

Structural Elucidation of Metal-Azo Complexes (e.g., by X-ray Diffraction)

The definitive determination of the three-dimensional structure of metal complexes is achieved through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net This powerful technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. researchgate.net For complexes of this compound, X-ray diffraction would reveal how the ligand coordinates to the metal center, confirming the involvement of the azo nitrogen atoms and potentially the amino group nitrogen.

When single crystals suitable for X-ray diffraction cannot be obtained, powder X-ray diffraction (XRD) can be employed. ijcce.ac.irspuvvn.edu Powder XRD patterns can confirm the crystalline nature of the complex, identify the crystal system (e.g., monoclinic, triclinic), and determine lattice parameters. spuvvn.eduresearchpublish.com

Based on analytical and spectroscopic data, geometries for metal-azo complexes are often proposed. Common geometries include octahedral, tetrahedral, and square planar, depending on the metal ion, its oxidation state, and the ligand-to-metal ratio. mdpi.comjmchemsci.com For example, a 1:2 metal-to-ligand ratio with a bidentate ligand often results in an octahedral geometry for Co(II), Ni(II), and Cu(II) complexes. mdpi.comresearchgate.net

| Complex | Crystal System | Space Group | Key Bond Length (M-N_azo) (Å) | Key Bond Angle (N_azo-M-N_azo) (°) |

|---|---|---|---|---|

| [Cu(L')Cl]₂ | Monoclinic | P2₁/c | 2.05 | 85.4 |

| [Ni(L')₂(NCS)₂] | Triclinic | P-1 | 2.10 | 88.1 |

| [Zn(L')(SCN)₂] | Monoclinic | P2₁/c | 2.08 | N/A (Monodentate) |

Table 2. Illustrative crystallographic data for metal complexes with related azo-containing ligands (L'). Data is hypothetical and serves to represent typical structural parameters.

Spectroscopic Investigations of Ligand-Metal Interactions

Spectroscopic methods are invaluable for probing the interaction between this compound and metal ions. Changes in the spectra of the ligand upon complexation provide strong evidence of coordination.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. A key vibration is that of the azo group (ν(-N=N-)), which typically appears in the 1400-1500 cm⁻¹ region of the free ligand's spectrum. scholarsresearchlibrary.com Upon coordination of one or both nitrogen atoms of the azo group to a metal ion, this band is expected to shift to a lower frequency, confirming the involvement of the azo group in chelation. scholarsresearchlibrary.com Similarly, shifts in the stretching vibrations of the amino group (ν(N-H)) can indicate its participation in bonding. The appearance of new, low-frequency bands in the spectra of the complexes, which are absent in the free ligand, can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (if applicable) vibrations, further confirming complex formation. ijcce.ac.ir

UV-Visible Spectroscopy: The electronic spectra of the ligand and its metal complexes provide insights into their electronic structure. The free this compound ligand will exhibit characteristic absorption bands in the UV-visible region corresponding to π→π* transitions of the aromatic rings and n→π* transitions associated with the lone pair of electrons on the azo nitrogen atoms. nih.gov Upon complexation, these bands may shift in wavelength (either to shorter, hypsochromic, or longer, bathochromic shifts), and their intensities can change. nih.gov Furthermore, for transition metal complexes, new bands may appear in the visible region due to d-d electronic transitions within the metal d-orbitals or from ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The position and number of these bands are often diagnostic of the coordination geometry of the metal ion. scholarsresearchlibrary.com

NMR Spectroscopy (¹H and ¹³C): While primarily used for characterizing the organic ligand itself, NMR spectroscopy can also provide evidence of complexation, especially with diamagnetic metal ions like Zn(II) or Cd(II). jmchemsci.com Upon coordination, the chemical shifts of protons and carbons near the binding sites will be altered compared to the free ligand.

| Compound | Key FT-IR Bands (cm⁻¹) ν(N=N) | UV-Vis λ_max (nm) (Assignment) |

|---|---|---|

| Free Ligand (L) | ~1475 | ~275 (π→π), ~450 (n→π) |

| [Co(L)₂Cl₂] | ~1460 | ~280 (π→π), ~480 (n→π + LMCT), ~650 (d-d) |

| [Ni(L)₂Cl₂] | ~1462 | ~278 (π→π), ~475 (n→π + LMCT), ~600, ~750 (d-d) |

| [Cu(L)₂Cl₂] | ~1458 | ~285 (π→π*), ~490 (LMCT), ~700 (d-d) |

Table 3. Representative spectroscopic data for this compound (L) and its hypothetical metal complexes.

Electrochemical Behavior of Metal-Azo Complexes

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox properties of metal-azo complexes. nih.gov The experiment involves applying a varying potential to an electrode immersed in a solution of the complex and measuring the resulting current. utexas.educmu.edu The resulting voltammogram provides information about the oxidation and reduction processes of the metal ion and the ligand.

For complexes of this compound with redox-active metals like copper, iron, or ruthenium, CV can reveal the potentials at which the metal center undergoes oxidation (e.g., Cu(I)/Cu(II)) or reduction. cmu.edu The reversibility of these redox processes can also be assessed, giving insight into the stability of the complex in different oxidation states. utexas.edu The azo group itself is redox-active and can undergo reduction, which would also be observable in the cyclic voltammogram. Coordination to a metal ion can significantly shift the reduction potential of the azo ligand, indicating electronic communication between the metal and the ligand. mdpi.com

| Complex | Process | E₁/₂ (V vs. Ag/AgCl) | ΔEp (mV) | Reversibility |

|---|---|---|---|---|

| [Cu(L)₂]²⁺ | Cu(II)/Cu(I) | -0.25 | 75 | Quasi-reversible |

| [Cu(L)₂]²⁺ | Ligand Reduction | -1.10 | 120 | Irreversible |

| [Ni(L)₂]²⁺ | Ni(II)/Ni(I) | -0.85 | 90 | Quasi-reversible |

| [Fe(L)₂]³⁺ | Fe(III)/Fe(II) | +0.40 | 65 | Reversible |

Table 4. Illustrative cyclic voltammetry data for hypothetical metal complexes of this compound (L) in an organic solvent with a supporting electrolyte.

Influence of Coordination on Electronic and Photophysical Properties

The coordination of this compound to a metal ion profoundly influences its electronic and photophysical properties. scilit.com The extended π-conjugated system of the ligand gives rise to specific absorption and, potentially, emission (luminescence) properties. nih.gov

Upon complexation, the energy levels of the ligand's molecular orbitals are perturbed due to interaction with the metal's d-orbitals. frontiersin.org This typically leads to a bathochromic (red) shift of the main absorption bands, resulting in a change of color. nih.gov The formation of rigid chelate rings can enhance the fluorescence quantum yield of the ligand by reducing non-radiative decay pathways that arise from molecular vibrations and rotations. This phenomenon is known as chelation-enhanced fluorescence (CHEF).

Conversely, coordination to certain transition metals, particularly those with partially filled d-orbitals like copper(II) or nickel(II), can lead to quenching of the ligand's fluorescence. This occurs through energy or electron transfer processes from the ligand's excited state to the metal center. cityu.edu.hk

The introduction of a metal center can also create new photophysical properties. For instance, complexes with heavy metal ions like ruthenium(II) or iridium(III) can exhibit phosphorescence, a type of luminescence with a longer lifetime, which is useful for applications in sensing and imaging. nih.govcityu.edu.hk The tunability of these properties by changing the metal ion or modifying the ligand structure is a key driver of research in this area. mdpi.com

Catalytic Research Applications of 4 O Tolylazo M Toluidine and Its Derivatives

Role of Azo Compounds in Organic Reaction Catalysis

Azo compounds are recognized for their utility in mediating or initiating chemical reactions. While many applications use azo compounds as the substrate for catalytic reactions, certain derivatives are designed to act as catalysts or initiators themselves.

One of the most established roles for aliphatic azo compounds is as free-radical initiators in polymerization. wikipedia.org Azobisisobutyronitrile (AIBN), for example, undergoes thermal decomposition to eliminate nitrogen gas and generate two cyanopropyl radicals, which can then initiate polymerization reactions. wikipedia.org

In the realm of aromatic azo compounds, their synthesis is often achieved through catalytic methods. Modern approaches utilize transition metals like copper, palladium, and iron to catalyze the formation of azoarenes under milder conditions than traditional methods. For instance, mesoporous manganese oxide materials have been used as catalysts with air serving as the terminal oxidant for the oxidative coupling of anilines to form corresponding azo compounds. mdpi.com Furthermore, metal-free protocols have been developed, such as the use of molecular iodine to catalyze the oxidation of hydrazine (B178648) derivatives to form the azo linkage. nih.gov While these examples highlight the catalytic synthesis of azo compounds, the reversible nature of the azo group's redox chemistry also suggests its potential for direct involvement in catalytic cycles for other organic transformations.

Photocatalytic Investigations Using Azo-Based Systems

Photocatalysis has emerged as a promising technology for addressing environmental pollutants, and azo-based systems are central to this area of research, often serving as model substrates to evaluate the efficiency of new photocatalytic materials. These investigations provide insight into the catalytic mechanisms and the potential for using light to drive chemical reactions.

The primary focus has been on the degradation of azo dyes using semiconductor photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO). mdpi.comchemrevlett.com When irradiated with light of sufficient energy, the semiconductor generates electron-hole pairs, which lead to the formation of highly reactive oxygen species (ROS) that can break down the complex structure of azo dyes. researchgate.net

Research has shown that modifying these semiconductor catalysts can significantly enhance their activity.

Nanoparticle Modification : Attaching gold (Au) or gamma-iron(III) oxide (γ-Fe2O3) nanoparticles to TiO2 has been shown to improve photocatalytic efficiency. In one study, γ-Fe2O3-modified TiO2 achieved approximately 95% degradation of an azo dye within the first 15 minutes of UV exposure. nih.gov

Doping : The introduction of dopants like reduced graphene oxide (rGO) and cadmium sulfide (B99878) (CdS) into a TiO2 catalyst has resulted in 100% degradation of methyl orange within four hours. mdpi.com

pH Influence : The pH of the reaction medium plays a critical role, as it can affect the surface properties of the catalyst and the charge of the dye molecule. mdpi.com For example, the photocatalytic color removal of Reactive Orange 4 with TiO2 was found to be significantly more effective at pH 9 (90.5% removal) than at pH 1 (25.3% removal). mdpi.com

These studies, while focused on degradation, are fundamental to understanding the interaction of azo compounds with catalytically active surfaces under illumination, paving the way for their use in light-driven synthetic applications.

| Catalyst System | Azo Compound Studied | Key Finding | Reference |

|---|---|---|---|

| γ-Fe2O3 modified TiO2 | Navy Blue HE2R | ~95% degradation in 15 minutes under UV light. | nih.gov |

| TiO2 doped with rGO/CdS | Methyl Orange (MO) | 100% degradation achieved within four hours under UV irradiation. | mdpi.com |

| Fe-doped TiO2 | Reactive Violet 5 (RV5) | Effective degradation under visible light irradiation, with efficiency dependent on pH. | mdpi.com |

| ZnO | Various Azo Dyes | Serves as an effective, inexpensive, and stable photocatalyst. | chemrevlett.com |

Electrocatalytic Applications and Development of Modified Electrodes

The electrochemical properties of the azo group make it a target for applications in electrocatalysis and as a component in modified electrodes. The reversible redox behavior of the -N=N- bond allows these compounds to participate in electron transfer processes.

Azo compounds have been successfully used as electron transfer mediators to enhance the efficiency of electrochemical reactions. For example, small amounts of azo dyes like methyl orange were found to significantly improve the electrochemical reduction of Cr(VI) at boron-doped diamond (BDD) electrodes, increasing the reduction efficiency to approximately 90%. researchgate.net In this system, the azo dye acts as a shuttle, facilitating electron transfer between the electrode and the Cr(VI) ions.

Furthermore, electrodes have been specifically fabricated with materials designed to catalyze the degradation of azo dyes. Vanadium-doped TiO2 nanocatalysts used as anodes have been effective in the electrocatalytic treatment of solutions containing the azo dye Acid Red 27. mdpi.com Anodic oxidation using graphite (B72142) electrodes has also been studied for the mineralization of azo dyes, where the process generates powerful hydroxyl radicals from water discharge at the electrode surface. nih.gov

The inherent electrochemical activity of the azo group has also led to its exploration in energy storage. Research has demonstrated that the azo group can reversibly react with lithium and sodium ions, making azo compounds a promising class of universal organic electrode materials for alkali-ion batteries. nih.gov An electrode made from azobenzene-4,4′-dicarboxylic acid lithium salt showed high cycling stability over thousands of cycles, highlighting the robustness of the azo group's redox chemistry. nih.gov

| Application | Azo Compound/System | Role/Finding | Reference |

|---|---|---|---|

| Electron Transfer Mediation | Methyl Orange (MO) | Enhanced the electrochemical reduction of Cr(VI) to ~90% at a BDD electrode. | researchgate.net |

| Electrocatalytic Degradation | Acid Red 27 | Degraded using a vanadium-doped TiO2 nano-catalyst electrode as the anode. | mdpi.com |

| Energy Storage | Azobenzene-4,4′-dicarboxylic acid lithium salt | Demonstrated high stability and rate capability as an electrode material in Li-ion and Na-ion batteries. | nih.gov |

| Anodic Oxidation | Reactive Violet 2 (RV-2) | Mineralized using a graphite electrode, with efficiency dependent on current density and concentration. | nih.gov |

Exploration of Azo Dye-Derived Materials in Nanoreactor Design for Enhanced Catalytic Activity

Nanoreactors represent a frontier in catalyst design, where active sites are encapsulated within a hollow nanostructure to create a confined microenvironment that can enhance catalytic performance. azom.com These structures can improve activity by increasing the local concentration of reactants near the active sites, a phenomenon known as reactant enrichment. azom.com

The design of such nanoreactors often involves a hollow shell that allows reactants to diffuse in and products to diffuse out, while the interior contains the catalytically active component. For example, a nanoreactor consisting of platinum nanoparticles encapsulated within a hollow manganese oxide shell (Pt NPs@MnOx) demonstrated significantly higher catalytic activity for selective hydrogenation compared to non-encapsulated platinum nanoparticles. This enhancement was attributed to the hollow structure's ability to concentrate the reactants. azom.com

While much of the research into azo compounds has focused on their degradation, the principles of nanoreactor design can be applied to create advanced catalytic systems derived from azo dyes. By immobilizing an azo compound or a metal-azo complex within a hollow nanostructure, it may be possible to create a highly efficient and selective catalyst. Such a design could leverage the unique electronic properties of the azo material while benefiting from the reactant enrichment effect provided by the nanoreactor architecture.

Systems that immobilize catalysts for the treatment of azo dyes provide a related concept. Silver nanoparticles intercalated within cotton fibers have been used as a durable and reusable catalyst for the reductive degradation of several azo dyes, including methyl orange and Congo red. nih.gov This approach, which confines the catalyst to a solid support, mimics the principle of a nanoreactor by creating a localized region of high catalytic activity. Similarly, Prussian blue analogue nanocatalysts have shown powerful activity in the rapid reduction of methyl orange, completing the decolorization in just 105 seconds. nih.gov These findings support the strategy of designing structured catalytic materials to enhance reactions involving azo compounds.

Environmental Research and Degradation Studies of Azo Compounds

Photochemical Degradation Pathways in Aquatic Systems

The photochemical degradation of azo dyes in aquatic environments is a key process influencing their persistence. This degradation can occur through direct photolysis, where the dye molecule itself absorbs light, or indirect photolysis, which is mediated by other substances present in the water.

Under UV illumination, azo compounds can undergo transformation. For instance, studies on related toluidine-based dyes, such as toluidine blue, have shown that photodegradation is influenced by factors like the initial dye concentration, pH, and the presence of photocatalysts. researchgate.netccsenet.org In a study on the photocatalytic degradation of toluidine blue using magnesium oxide (MgO) as a photocatalyst, the degradation rate was found to follow pseudo-first-order kinetics. researchgate.netccsenet.org The efficiency of dye removal was observed to be at its maximum in a highly acidic medium. researchgate.netccsenet.org

The presence of dissolved organic matter (DOM) in natural waters can have a dual role in the photodegradation of pollutants. mdpi.com DOM can act as a photosensitizer, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (•O₂⁻) that can degrade the azo dye. mdpi.com Conversely, DOM can also act as a light screen, reducing the amount of UV radiation available to the dye and thus inhibiting direct photolysis. mdpi.comnih.gov The specific degradation pathway is often initiated by the cleavage of the azo bond (-N=N-), leading to the formation of various aromatic amines. Subsequent reactions can involve hydroxylation and ring-opening, ultimately leading to the mineralization of the organic molecule. researchgate.net

Table 1: Factors Influencing Photochemical Degradation of Toluidine-Based Dyes

| Factor | Effect on Degradation Rate | Reference |

| Initial Dye Concentration | Higher concentrations can negatively affect the degradation rate. | researchgate.netccsenet.org |

| pH of the Solution | Maximum degradation is often observed in acidic conditions. | researchgate.netccsenet.org |

| Photocatalyst Dose | Increasing the photocatalyst dose can enhance the degradation rate. | researchgate.netccsenet.org |

| Dissolved Organic Matter | Can either enhance or inhibit degradation depending on its role as a photosensitizer or a light screen. | mdpi.com |

Bioremediation and Microbial Transformation Mechanisms of Azo Dyes

Bioremediation offers an environmentally friendly and cost-effective approach to the degradation of azo dyes. This process relies on the metabolic activity of microorganisms, such as bacteria and fungi, to break down these complex molecules. A crucial step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond. This is typically an anaerobic process carried out by azoreductase enzymes, which results in the formation of colorless aromatic amines.

For example, studies on the biodegradation of Toluidine Red, an oil-soluble azo dye, by a salt-tolerant bacterium, Halomonas strain D, demonstrated effective decolorization. idosi.org The degradation products were identified as 2-(2-carboxy vinyl) benzoic acid and benzene (B151609), suggesting a specific biodegradation pathway. idosi.org The optimal conditions for this process were found to be a dye concentration of 25 ppm, a pH of 6.5, a temperature of 35°C, and a 5% (w/v) NaCl concentration. idosi.org

Another study using Halomonas strain IP8 on Toluidine Red also showed that decolorization occurred through a degradation mechanism rather than surface adsorption. researchgate.net The identified metabolite in this case was 1-diazo 2-naphtol, indicating an asymmetric cleavage of the azo bond. researchgate.net Similarly, a bacterial strain identified as Achromobacter xylosoxidans has been shown to utilize toluidine isomers as its sole source of carbon and energy. researchgate.net

The subsequent degradation of the resulting aromatic amines, such as o-toluidine (B26562) and m-toluidine (B57737), is typically an aerobic process. Microorganisms can metabolize these amines through pathways involving methylcatechols as intermediates. researchgate.net The complete mineralization of these compounds to carbon dioxide and water is the ultimate goal of bioremediation.

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds. itrcweb.org

Several AOPs have been investigated for the degradation of components of azo dyes, such as o-toluidine. These include:

Fenton and Fenton-like Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. A study on the degradation of o-toluidine using a fluidized-bed Fenton process demonstrated high removal efficiency. sigmaaldrich.com The optimal conditions for the removal of 1 mM of o-toluidine were found to be a pH of 3, 1 mM of Fe²⁺, and 17 mM of H₂O₂. sigmaaldrich.com

UV-based AOPs: The combination of ultraviolet (UV) radiation with an oxidant like hydrogen peroxide (UV/H₂O₂) or persulfate (UV/PS) can effectively degrade organic pollutants. itrcweb.org Research on the degradation of o-toluidine using a UV₂₅₄/persulfate system showed a degradation extent of up to 90% within one hour under neutral pH conditions. researchgate.net The oxidation mechanism was attributed to both sulfate (B86663) and hydroxyl radicals. researchgate.net

Photocatalysis: This process involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂) or magnesium oxide (MgO), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.netccsenet.orgresearchgate.net Studies on the photocatalytic degradation of toluidine blue have shown that metal-doped TiO₂ can be an efficient photocatalyst for dye removal from aqueous samples. researchgate.net

Table 2: Comparison of AOPs for the Degradation of Toluidine-Related Compounds

| AOP Method | Key Reactants | Key Findings | Reference |

| Fluidized-bed Fenton | Fe²⁺, H₂O₂ | High removal of o-toluidine and COD. | sigmaaldrich.com |

| UV₂₅₄/Persulfate | UV light, Persulfate | Up to 90% degradation of o-toluidine in 1 hour. | researchgate.net |

| Photocatalysis (MgO) | UV light, MgO | Follows pseudo-first-order kinetics for toluidine blue degradation. | researchgate.netccsenet.org |

| Photocatalysis (doped TiO₂) | UV light, Co, Ni, or Zn-doped TiO₂ | Efficient degradation of toluidine blue up to 98% at pH 11. | researchgate.net |

Environmental Fate Modeling and Prediction for Azo Dyes

Environmental fate models are computational tools used to predict the distribution, transport, and transformation of chemicals in the environment. mdpi.comresearchgate.net These models integrate information on a chemical's physical and chemical properties, its release into the environment, and the characteristics of the environmental compartments (air, water, soil, sediment) to estimate its environmental concentrations over time. mdpi.comrsc.org

For azo dyes like 4-(o-Tolylazo)-m-toluidine, environmental fate models can be used to:

Predict environmental persistence: By considering degradation rates from processes like photolysis and biodegradation, models can estimate the half-life of the compound in different environmental media. researchgate.net

Estimate exposure concentrations: Models can predict the likely concentrations of the dye in various environmental compartments, which is crucial for assessing potential risks to ecosystems and human health. nih.gov

Evaluate the effectiveness of remediation strategies: By simulating the impact of different remediation approaches, models can help in the selection of the most effective and efficient strategy. researchgate.net

The development of these models often involves a multimedia compartmental approach, where the environment is divided into interconnected boxes representing different media. mdpi.com Mass balance equations are then used to describe the movement and transformation of the chemical within and between these compartments. mdpi.com The accuracy of these models depends on the quality of the input data, which includes the chemical's properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and the rates of key environmental processes.

Advanced Analytical Methodologies for Detection and Quantification in Complex Research Matrices

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, GC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques for the separation and purity assessment of 4-(o-Tolylazo)-m-toluidine. These methods are essential for resolving the compound from its precursors (o-toluidine and m-toluidine), isomers, and potential by-products from the synthesis process.

The separation of toluidine isomers, which are key starting materials for this compound, is often challenging due to their similar chemical properties. However, methods using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, have proven effective. For instance, HPLC methods have been developed to separate o-, m-, and p-toluidine, and these principles are directly applicable to the analysis of this compound. A typical HPLC setup would involve a C18 or a specialized mixed-mode column, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. helixchrom.comsielc.comhelixchrom.com UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution, which is advantageous for complex sample matrices.

Gas chromatography, particularly when coupled with a flame ionization detector (FID), is another robust method for purity assessment, especially for volatile impurities. For the analysis of toluidine-related compounds, GC methods often employ capillary columns with stationary phases like 5% diphenyl/95% dimethyl polysiloxane. keikaventures.comresearchgate.net Derivatization of the amino group, for example with heptafluorobutyric acid anhydride (B1165640) (HFAA), can enhance the volatility and detectability of the compound and its impurities, particularly when using an electron capture detector (ECD). osha.gov

Table 1: Illustrative Chromatographic Conditions for the Analysis of Toluidine Isomers (Precursors to this compound)

| Parameter | HPLC Method 1 | GC Method |

|---|---|---|

| Column | Amaze SC (Mixed-Mode) | Rtx-5 (5% Diphenyl/95% Dimethyl polysiloxane) |

| Dimensions | 3.0 x 100 mm, 5 µm | 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | 40% Acetonitrile with 40 mM Ammonium Formate (pH 3) | Helium |

| Flow Rate | 0.6 mL/min | Not Specified |

| Detection | UV at 275 nm | Flame Ionization Detector (FID) |

| Injection Volume | 2 µL | Not Specified |

This table presents typical parameters for the analysis of the precursors to this compound, illustrating the chromatographic principles applicable to the purity assessment of the final compound.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Structural Confirmation and Trace Analysis

For unambiguous structural confirmation and the detection of trace-level impurities of this compound, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing aromatic amines that can be formed from the reductive cleavage of azo dyes. lcms.cz In a typical LC-MS/MS analysis of this compound, the parent molecule would first be ionized, commonly through electrospray ionization (ESI). The resulting molecular ion is then selected and fragmented in the collision cell of the mass spectrometer. The fragmentation pattern provides a molecular fingerprint that can be used for definitive structural confirmation. A key fragmentation pathway for azo dyes is the cleavage of the azo bond (-N=N-), which would yield characteristic fragment ions corresponding to the original aromatic amines. mdpi.com

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. It is widely used for the determination of trace impurities in chemical substances. aidic.it For this compound, a GC-MS method would involve separating the compound and its impurities on a GC column, followed by ionization and detection in the mass spectrometer. The resulting mass spectra can be compared with spectral libraries for impurity identification. The high sensitivity of GC-MS also allows for the quantification of trace impurities at parts-per-million (ppm) levels or lower. chromatographyonline.comresearchgate.net

Table 2: Mass Spectrometry Parameters for Analysis of Aromatic Amines and Related Compounds

| Parameter | LC-MS/MS (Aromatic Amines) | GC-MS (General Impurity Profiling) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Electron Ionization (EI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | Quadrupole or Ion Trap |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification, Full Scan for identification | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

| Collision Energy | Optimized for specific parent-daughter ion transitions | Typically 70 eV for EI |

This table outlines typical mass spectrometry parameters used in the analysis of compounds structurally related to this compound, which are applicable for its structural confirmation and trace analysis.

Electroanalytical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electroanalytical methods, particularly cyclic voltammetry (CV), are valuable for investigating the redox behavior of this compound. The presence of the electrochemically active azo group and the amino group makes this compound suitable for such studies. The electrochemical behavior of azo dyes is characterized by the reduction of the azo group. isca.meutexas.edu